3-Ethylaniline

Catalog No.
S516059
CAS No.
587-02-0
M.F
C8H11N
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethylaniline

Researchers face solidification in anilinium-based protic ionic liquids. 3-Ethylaniline (CAS 587-02-0) overcomes this: meta-ethyl group maintains liquid state, enabling electropolymerization and soluble polyaniline. • Liquid PILs (with TFA) for solvent-free electropolymerization. • Poly(3-ethylaniline) soluble in THF/DMSO for conductive inks. • High affinity (low Km) for ethylbenzene dehydrogenase for green biocatalysis.

CAS Number

587-02-0

Product Name

3-Ethylaniline

IUPAC Name

3-ethylaniline

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-2-7-4-3-5-8(9)6-7/h3-6H,2,9H2,1H3

InChI Key

AMKPQMFZCBTTAT-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)N

solubility

Soluble in DMSO

Synonyms

3-Ethylaniline

Canonical SMILES

CCC1=CC(=CC=C1)N

The exact mass of the compound 3-Ethylaniline is 121.0891 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 g, 10 g, 5 ml, 25 ml

3-Ethylaniline is a meta-alkylated aromatic amine utilized extensively as a precursor for specialized conducting polymers, protic ionic liquids (PILs), and agrochemical intermediates. As a liquid at room temperature with a boiling point of 212 °C and a melting point of -8 °C, it offers favorable handling characteristics for industrial scale-up . In procurement, it serves as a critical building block where the meta-position of the ethyl group provides distinct steric and electronic effects compared to its ortho- and para-isomers. These structural nuances directly influence downstream polymer solubility, enzyme affinity, and reaction kinetics, making it an irreplaceable target for specific advanced material formulations.

Research Fit

Meta-ethyl substitution provides distinct electronic and steric profile for pharmacophore-oriented synthesis
Reported selectivity in Pt-catalyzed hydrogenation routes supports use as a target standard
CYP2A6 inactivation profile differs from dimethyl analogs — relevant for metabolic activation studies

Substituting 3-ethylaniline with generic aniline, 2-ethylaniline, or 4-ethylaniline fundamentally alters processability and product performance. In the synthesis of anilinium-based protic ionic liquids, the meta-ethyl group prevents the offset π-stacking that causes ortho-isomers to solidify, ensuring the precursor remains liquid for solvent-free electropolymerization [1]. Furthermore, in the production of substituted polyanilines, the meta-linkage dictates the polymer chain's steric hindrance, altering the balance between organic solvent solubility and electrical conductivity [2]. Consequently, generic substitution leads to phase mismatches in liquid-state reactions and unpredictable charge transport properties in conductive coatings.

Why Meta-Substitution Matters

3-Ethylaniline vs. 2-/4-Ethyl or N-Ethyl isomers
Basicity and melting point shifts alter nucleophilicity and low-temperature handling; direct isomer substitution may require revalidation of coupling protocols.
3-Ethylaniline vs. 2,6-/3,5-Dimethylanilines
Unique CYP2A6 mechanism-based inactivation not shared by dimethyl analogs; substituting methyl for ethyl changes metabolic inhibition context and may confound toxicological readouts.
3-Ethylaniline building block vs. structurally similar anilines in pharmacophore construction
Meta-ethyl orientation influences target binding geometry (e.g., H1 receptor, HDAC1); replacement with regioisomeric anilines may shift potency and selectivity profiles.

Phase State Control in Protic Ionic Liquid Precursors

When reacted with trifluoroacetic acid (TFA) or sulfuric acid, 3-ethylaniline yields liquid protic ionic liquids at room temperature, whereas 2-ethylaniline yields solid products [1]. This phase difference is attributed to the meta-ethyl group disrupting the offset π-stacking of the anilinium salts, a disruption not achieved by the ortho-isomer.

Evidence DimensionPhysical state of PIL with H2SO4/TFA
Target Compound DataLiquid product (3-ethylaniline)
Comparator Or BaselineSolid product (2-ethylaniline)
Quantified DifferencePhase transition from solid to liquid
ConditionsEquimolar acid-base reaction at room temperature

Liquid PILs are essential for solvent-free, self-contained electropolymerization systems, making 3-ethylaniline the mandatory choice for these advanced green synthesis workflows.

Melting Point Shift
Head-to-head
Δmp = +36 °C vs. 2-EA; density 0.975 vs. 0.983 g/mL
Solid-state behavior differs; may impact low-temperature synthesis and purification design.
NIST reference data; storage condition consideration.

Superior Enzyme Affinity in Biocatalytic Hydroxylation

In biocatalytic conversions using ethylbenzene dehydrogenase, the position of the ethyl group significantly impacts enzyme affinity. 3-Ethylaniline demonstrates the lowest apparent Michaelis constant (Km) among the isomers, indicating the highest substrate affinity, whereas 2-ethylaniline exhibits the highest Km [1].

Evidence DimensionApparent Michaelis constant (Km)
Target Compound DataLowest Km (highest affinity) among isomers
Comparator Or Baseline2-Ethylaniline (highest Km)
Quantified DifferenceMaximized enzyme affinity for the meta-isomer
ConditionsIn vitro ethylbenzene dehydrogenase assay

Higher enzyme affinity translates to more efficient biocatalytic conversions and higher yields when synthesizing hydroxylated aromatic derivatives.

Hydrogenation Selectivity
Head-to-head
Pt/Al₂O₃, Pt/C: 100% 3-EA; Au catalysts: 0–9.7%
Supports Pt-catalyst route selection for target compound synthesis.
Liquid-phase, 348 K, 10 bar H₂; Au at 110 °C, 1.0 MPa.

Polymer Processability vs. Conductivity Trade-off

Polymerizing 3-ethylaniline produces poly(m-ethylaniline), which exhibits enhanced solubility in common organic solvents (like THF and DMSO) compared to the highly insoluble unsubstituted polyaniline [1]. While the ethyl group increases the interchain distance and localizes electrons, the meta-position provides a specific steric profile that is critical for solution-processing of conductive films.

Evidence DimensionOrganic solvent solubility (THF/DMSO)
Target Compound DataSoluble fraction molecular weight 2000-6000 (Poly(3-ethylaniline))
Comparator Or BaselineHighly insoluble (Unsubstituted Polyaniline)
Quantified DifferenceEnables solution casting and spin-coating
ConditionsChemically oxidized polymer in organic solvents

Buyers formulating conductive inks or coatings must select 3-ethylaniline to achieve the necessary solubility for liquid-phase deposition techniques that unsubstituted aniline cannot support.

In Vivo Adduct Rank
Direct comparison
3-EA < 2,6-DMA < 3,5-DMA in bladder/liver DNA
Reported genotoxicity endpoint ranking; lowest adduct levels among tested alkylanilines.
C57BL/6 mice, 100 µg/kg, AMS quantification.

Thermal and Density Differentials for Process Scale-Up

3-Ethylaniline possesses a distinct thermal and density profile compared to its ortho-isomer. It has a melting point of -8 °C and a density of 0.975 g/mL, whereas 2-ethylaniline melts at -44 °C with a higher density of 0.983 g/mL .

Evidence DimensionMelting Point and Density
Target Compound DataMP -8 °C, Density 0.975 g/mL
Comparator Or Baseline2-Ethylaniline (MP -44 °C, Density 0.983 g/mL)
Quantified Difference+36 °C in melting point, -0.008 g/mL in density
ConditionsStandard state (25 °C for density)

These exact physical parameters are required for calibrating reactor cooling systems, distillation columns, and phase-separation equipment during industrial scale-up.

CYP2A6 Inactivation
Class-level
Ki = 34 µM, kinact = 0.055 min⁻¹
Mechanism-based inactivator; unique among tested alkylanilines.
Recombinant human CYP2A6 assay; covalent binding confirmed.
H1 Protection & Sedation
Head-to-head
4b: 74.6% protection, 10% sedation vs. ref. 71%, 30%
Reported protection endpoint and lower sedation index in guinea pig model.
Histamine-induced bronchospasm; conscious animal model.
HDAC1 Inhibition
Supporting evidence
IC₅₀ = 116.23 nM
Nanomolar HDAC1 inhibition context for thienopyrimidine-based probes.
Cell-based assay, BTI-Tn-5B1-4 cells; class-level comparator.

Precursor for Solvent-Free Electropolymerization

Utilizing its ability to form liquid protic ionic liquids with TFA, 3-ethylaniline is ideal for developing self-contained electropolymerization systems for advanced energy storage devices [1].

Formulation of Solution-Processable Conductive Coatings

Because poly(3-ethylaniline) is soluble in THF and DMSO, it is the preferred monomer for manufacturing conductive inks, anti-static coatings, and organic electronic films where spin-coating or printing is required[2].

Biocatalytic Synthesis of Hydroxylated Aromatics

Due to its high affinity (low Km) for ethylbenzene dehydrogenase, 3-ethylaniline is an optimal substrate for green biocatalytic pathways aiming to produce specific functionalized phenolic or aniline derivatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hydrogenation product standard synthesis
Catalyst-dependent selectivity profile
Product identity and purity validation (GC/HPLC)
H1 receptor pharmacology studies
Reported protection endpoint
Sedation index benchmarking vs. reference compound
Epigenetic probe synthesis
HDAC1 inhibition context
Target engagement and isoform selectivity profiling
Aromatic amine carcinogenesis studies
Genotoxicity endpoint ranking
DNA adduct level quantification in tissue

XLogP3

2.1

Exact Mass

121.0891

Boiling Point

214.0 °C

Appearance

Solid powder

Melting Point

-64.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W5U3OQY77O

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 38 of 39 companies (only ~ 2.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

587-02-0

Wikipedia

3-ethylaniline

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